

# Physical and chemical properties of 1-Chloro-6,6-dimethylheptane

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## Compound of Interest

Compound Name: **1-Chloro-6,6-dimethylheptane**

Cat. No.: **B12108501**

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## An In-depth Technical Guide to 1-Chloro-6,6-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Chloro-6,6-dimethylheptane**. Due to a notable lack of experimentally determined data for this specific compound in publicly accessible literature, this document leverages computed data and extrapolates from the known properties of structurally similar alkyl halides. The guide covers molecular characteristics, predicted physical properties, expected chemical reactivity, and general safety protocols. Methodologies for the synthesis and analysis of similar compounds are presented to provide a foundational understanding for researchers.

## Introduction

**1-Chloro-6,6-dimethylheptane** is a halogenated alkane with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its structure, featuring a neopentyl-like terminus, imparts specific steric and electronic properties that can influence reaction pathways and the characteristics of

resulting products. This guide aims to consolidate the available information and provide a reliable resource for professionals working with this and related compounds.

## Molecular and Physical Properties

The fundamental molecular and predicted physical properties of **1-Chloro-6,6-dimethylheptane** are summarized below. It is critical to note that most of the following data are computationally derived and should be confirmed by experimental analysis.[\[1\]](#)

## Data Presentation

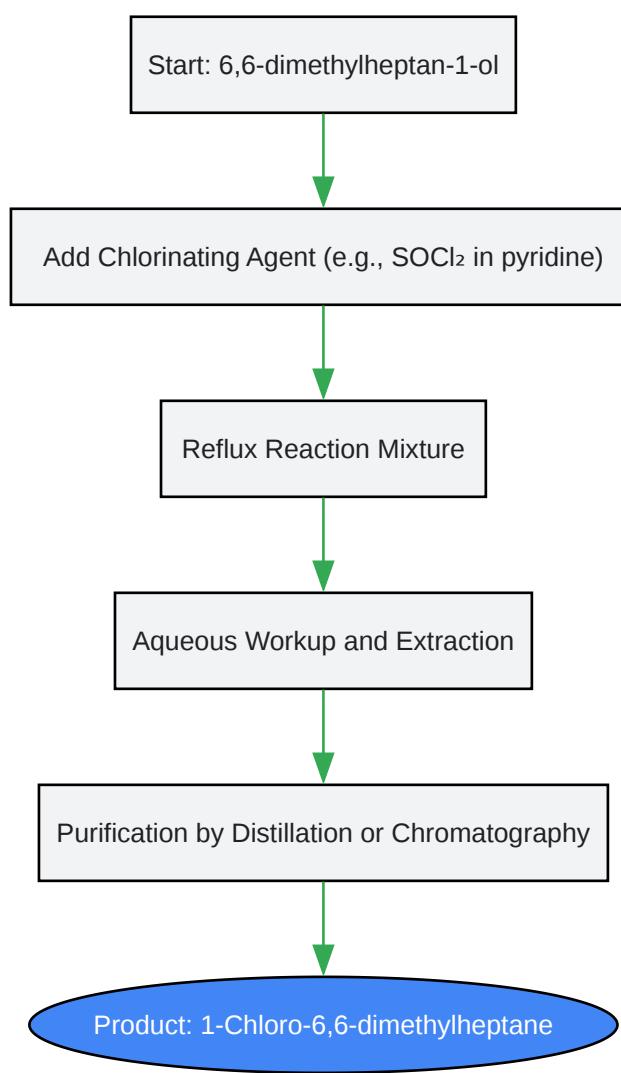
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>19</sub> Cl	PubChem <a href="#">[1]</a>
Molecular Weight	162.70 g/mol	PubChem <a href="#">[1]</a>
IUPAC Name	1-chloro-6,6-dimethylheptane	PubChem <a href="#">[1]</a>
CAS Number	1339880-47-5	ChemicalBook <a href="#">[2]</a> <a href="#">[3]</a>
Canonical SMILES	CC(C)(C)CCCCCCl	PubChem <a href="#">[1]</a>
InChI Key	TZFJGVMKUHBGJX-UHFFFAOYSA-N	PubChem <a href="#">[1]</a>
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Predicted to be insoluble in water; Soluble in organic solvents.	Based on properties of similar alkyl halides <a href="#">[4]</a> <a href="#">[5]</a>
XLogP3	4.3	PubChem (Computed) <a href="#">[1]</a>
Topological Polar Surface Area	0 Å <sup>2</sup>	PubChem (Computed) <a href="#">[1]</a>

## Chemical Properties and Reactivity

As a primary alkyl chloride, **1-Chloro-6,6-dimethylheptane** is expected to undergo nucleophilic substitution and elimination reactions, typical of this class of compounds.

## Nucleophilic Substitution

The primary chloride is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The reaction generally proceeds via an  $S_N2$  mechanism.



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## References

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